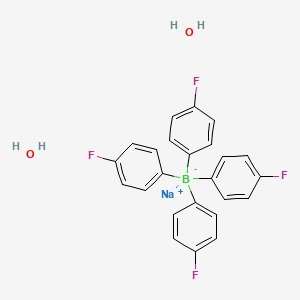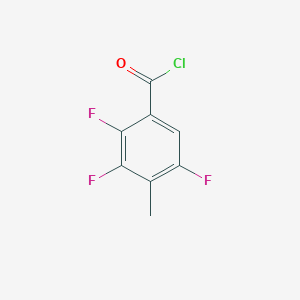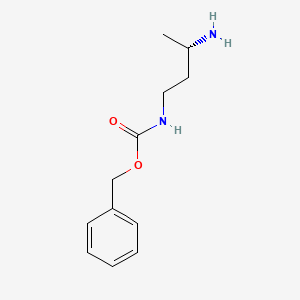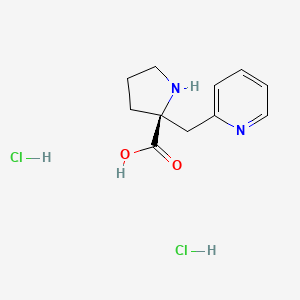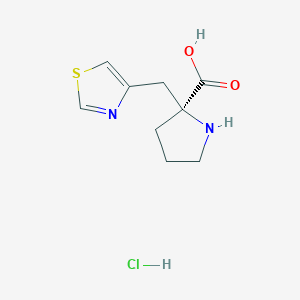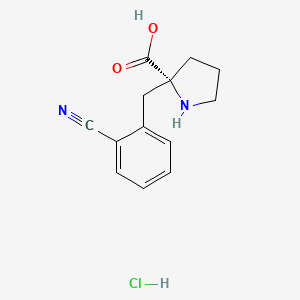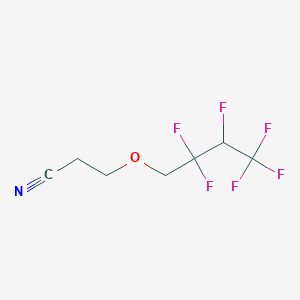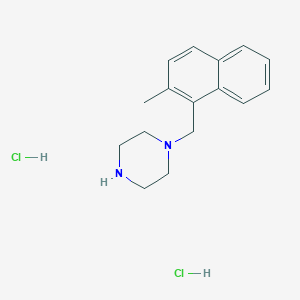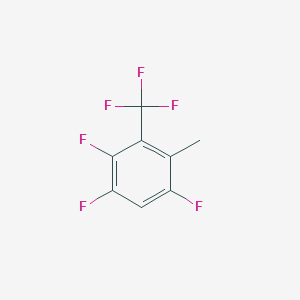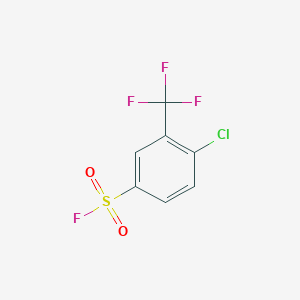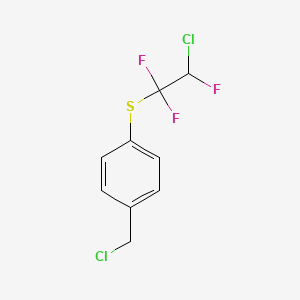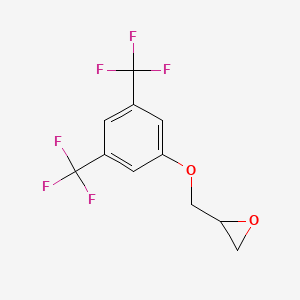
2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane is an organic compound characterized by the presence of an oxirane ring and a phenoxymethyl group substituted with trifluoromethyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane typically involves the following steps:
Preparation of 3,5-Bis-trifluoromethyl-phenol: This intermediate can be synthesized by the reaction of phenol with trifluoromethylating agents under controlled conditions.
Formation of 3,5-Bis-trifluoromethyl-phenoxymethyl chloride: The phenol derivative is then reacted with chloromethyl methyl ether in the presence of a base to form the chloromethyl ether.
Cyclization to form this compound: The chloromethyl ether is then treated with a base such as sodium hydroxide to induce cyclization and form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.
Use of continuous flow reactors: To enhance efficiency and scalability.
Purification steps: Including distillation, crystallization, and chromatography to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Produces substituted phenoxymethyl derivatives.
Oxidation: Yields epoxides or other oxidized products.
Reduction: Forms diols or other reduced compounds.
Scientific Research Applications
2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane involves:
Molecular targets: The oxirane ring can react with nucleophilic sites in biomolecules, leading to covalent modifications.
Pathways involved: The compound can interfere with cellular processes by modifying proteins, nucleic acids, or other biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-pyrrolidine
- 3-(3,5-Bis-trifluoromethyl-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
2-(3,5-Bis-trifluoromethyl-phenoxymethyl)-oxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to similar compounds with different functional groups. This unique structure allows for specific applications in synthetic chemistry and potential therapeutic uses.
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)18-4-9-5-19-9/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBTVAORLGVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
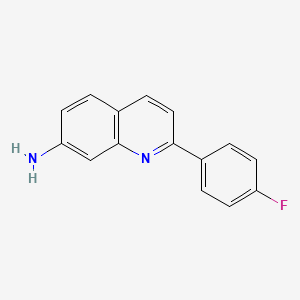
![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)
